2-(3-Amino-propylamino)-nicotinic acid

Aminopeptidase N Cancer Biology Enzymology

Researchers screening for selective APN/CD13 inhibitors often encounter off-target effects from broad-spectrum metalloenzyme inhibitors. 2-(3-Amino-propylamino)-nicotinic acid (CAS 904813-55-4) provides a validated, data-backed solution: • APN Inhibition: Potent IC50 of 70 nM, suitable as a positive control in enzyme inhibition assays. • Exceptional Selectivity: >1,400-fold selectivity over HDAC1/2 (>100 µM), minimizing confounding metalloenzyme inhibition. • Dual-Target Profile: Weak α7 nAChR antagonism (IC50 8.07 µM) and α3β4 nAChR agonism (EC50 7.00 µM), ideal as a low-potency control for nAChR subtype selectivity panels. Supplied with full analytical documentation. Available for immediate global shipping to support drug discovery and chemical biology programs.

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
CAS No. 904813-55-4
Cat. No. B1621429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Amino-propylamino)-nicotinic acid
CAS904813-55-4
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)NCCCN)C(=O)O
InChIInChI=1S/C9H13N3O2/c10-4-2-6-12-8-7(9(13)14)3-1-5-11-8/h1,3,5H,2,4,6,10H2,(H,11,12)(H,13,14)
InChIKeyHTITYDAUGKFYIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Amino-propylamino)-nicotinic acid (CAS 904813-55-4): A Dual-Target Ligand for nAChR and APN Research


2-(3-Amino-propylamino)-nicotinic acid (CAS 904813-55-4), also referred to as 2-[(3-aminopropyl)amino]nicotinic acid, is a synthetic derivative of nicotinic acid (niacin) that incorporates a 3-aminopropylamine moiety at the 2-position of the pyridine ring. This compound is classified as a small-molecule ligand and has been investigated for its interactions with two distinct biological targets: the nicotinic acetylcholine receptor (nAChR) family and the zinc-dependent metalloprotease Aminopeptidase N (APN/CD13) [1]. Its unique chemical structure, which includes a carboxylic acid group, a secondary amine linkage, and a primary amine terminus, distinguishes it from simpler nicotinic acid analogs and positions it as a versatile scaffold for chemical biology and drug discovery applications [2].

2-(3-Amino-propylamino)-nicotinic acid: Why Generic Substitution Fails for nAChR and APN Studies


Generic substitution with other nicotinic acid derivatives or commercially available nAChR ligands is not feasible when 2-(3-Amino-propylamino)-nicotinic acid is specified. This compound exhibits a distinct pharmacological profile characterized by potent inhibition of Aminopeptidase N (APN) alongside functional activity at specific nicotinic acetylcholine receptor (nAChR) subtypes [1]. The presence of the 3-aminopropylamine side chain is critical for this dual-target engagement, a feature not shared by simple nicotinic acid, nicotine, or common nAChR agonists like epibatidine or cytisine [2]. Furthermore, its measured selectivity window against off-targets such as HDAC1/2 (>1.00E+5 nM) is a specific property that cannot be assumed for structurally similar analogs [3]. The quantitative evidence below demonstrates the precise activity values that define this compound's unique scientific utility.

2-(3-Amino-propylamino)-nicotinic acid: Comparative Activity Data vs. nAChR Subtypes and APN


APN Inhibition: 2-(3-Amino-propylamino)-nicotinic acid (70 nM) vs. Comparator (250 nM)

2-(3-Amino-propylamino)-nicotinic acid demonstrates potent inhibition of Aminopeptidase N (APN) with an IC50 of 70 nM in porcine kidney microsomes [1]. In a comparable assay using the same enzyme source (porcine kidney APN) and substrate (L-leucine-p-nitroanilide), a structurally distinct comparator compound (BDBM50353014) exhibits a significantly higher Ki of 250 nM, indicating 3.6-fold weaker affinity [2]. This suggests a clear potency advantage for the target compound in APN inhibition.

Aminopeptidase N Cancer Biology Enzymology

nAChR α7 Antagonism: 2-(3-Amino-propylamino)-nicotinic acid (8.07 µM) vs. α7 Agonists

The compound exhibits weak antagonist activity at the rat α7 nicotinic acetylcholine receptor (nAChR) expressed in Xenopus oocytes, with an IC50 of 8.07 µM (8070 nM) [1]. This is in stark contrast to potent α7 agonists like PNU-282987, which displays EC50 values in the nanomolar range (e.g., 128 nM) in similar electrophysiology assays [2]. This quantitative difference firmly classifies the target compound as a low-potency antagonist, not an agonist, which is a critical functional distinction for experimental design.

Neuroscience Ion Channels Nicotinic Receptors

nAChR α3β4 Agonism: 2-(3-Amino-propylamino)-nicotinic acid (EC50 7.00 µM) vs. α3β4 Agonists

In contrast to its antagonism at α7 receptors, 2-(3-Amino-propylamino)-nicotinic acid acts as a weak agonist at the human α3β4 nAChR subtype, with an EC50 of 7.00 µM (7000 nM) [1]. This is substantially weaker than established α3β4 agonists such as (±)-epibatidine, which exhibits an EC50 of approximately 3-5 nM in functional assays [2]. The compound's >1400-fold lower potency highlights its limited utility as a potent agonist but positions it as a potential scaffold for developing selective, low-potency modulators.

Neuroscience Ion Channels Nicotinic Receptors

Selectivity: APN (70 nM) vs. HDAC1/2 (>100 µM) for 2-(3-Amino-propylamino)-nicotinic acid

A key differentiator for 2-(3-Amino-propylamino)-nicotinic acid is its demonstrated selectivity between APN and histone deacetylases (HDAC1/2). While it inhibits APN with an IC50 of 70 nM, it shows no significant inhibition of HDAC1/2 at concentrations up to 100 µM (IC50 > 1.00E+5 nM) [1]. This >1400-fold selectivity window is a specific, quantifiable property that distinguishes it from broad-spectrum metalloenzyme inhibitors, which often have overlapping activity against both APN and HDACs.

Selectivity Off-Target Profiling Chemical Biology

Physicochemical Properties: LogP 1.14 for 2-(3-Amino-propylamino)-nicotinic acid vs. Nicotinic Acid (LogP ~0.2)

The compound's predicted ACD/LogP value is 1.14 , which is approximately 5-fold higher in lipophilicity compared to nicotinic acid (LogP ~0.2) [1]. This increased LogP is a direct consequence of the 3-aminopropylamino substitution and suggests improved membrane permeability relative to the parent nicotinic acid scaffold.

Medicinal Chemistry ADME Property Prediction

2-(3-Amino-propylamino)-nicotinic acid: Key Application Scenarios Based on Evidence


APN (CD13) Enzymology and Inhibitor Screening

This compound serves as a validated, moderately potent (IC50 70 nM) inhibitor of APN, suitable for use as a positive control in enzyme inhibition assays [1]. Its high selectivity over HDAC1/2 (>1400-fold) minimizes confounding metalloenzyme inhibition, making it a superior choice over broad-spectrum inhibitors for studying APN-specific biology in cancer or angiogenesis models [1].

nAChR Subtype Profiling and Control Studies

Given its weak antagonism at α7 nAChRs (IC50 8.07 µM) and weak agonism at α3β4 nAChRs (EC50 7.00 µM), the compound is ideally suited as a low-potency control ligand for nAChR subtype selectivity panels [2][3]. It can be used to establish baseline activity for screening assays designed to identify more potent and selective nAChR modulators.

Medicinal Chemistry Scaffold Optimization

The dual nAChR/APN activity profile, combined with a favorable predicted LogP (1.14) and the presence of a primary amine for facile derivatization, makes 2-(3-Amino-propylamino)-nicotinic acid an attractive starting scaffold for structure-activity relationship (SAR) studies . Researchers can leverage the available activity data to rationally design analogs with improved potency and selectivity for either target.

Chemical Biology Tool for Metal-Dependent Enzyme Studies

The compound's selective inhibition of the zinc-dependent APN enzyme over HDACs suggests a specific interaction with the APN active site. This makes it a valuable chemical probe for investigating the structural determinants of metalloprotease selectivity and for validating APN as a therapeutic target in disease-relevant cellular contexts [1].

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